Tetraethylene glycol

Descripción

This compound, also known as peg-4 or glycofurol, belongs to the class of organic compounds known as polyethylene glycols. These are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). This compound exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in feces. This compound can be converted into 2, 2-dimethyl-3, 6, 9, 12, 15-pentaoxa-2-silahexadecane and this compound monooctyl ether. This compound is a potentially toxic compound.

This compound is a poly(ethylene glycol).

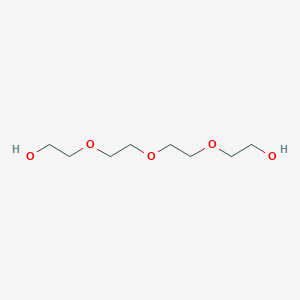

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCKJMYHZGTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026922 | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-5 mm Hg at 26 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, Colorless to straw-colored liquid | |

CAS No. |

112-60-7, 157299-02-0, 127821-00-5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

24.8 °F (USCG, 1999), -9.4 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Laboratory-Scale Purification of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the laboratory-scale purification of tetraethylene glycol (TEG). Designed for researchers, scientists, and professionals in drug development, this document details established purification techniques, including vacuum distillation, column chromatography, and solvent extraction. It offers detailed experimental protocols, data presentation in tabular format for clear comparison, and logical workflow diagrams to assist in selecting the most appropriate purification strategy.

Introduction to this compound and Purification Needs

This compound (TEG) is a transparent, colorless, and practically odorless hygroscopic liquid.[1][2] It is completely miscible with water and many organic solvents.[1] Its high boiling point and stability make it a valuable component in various applications, including as a plasticizer, a solvent in inks and dyes, and a chemical intermediate.[2] For many applications, particularly in drug development and sensitive chemical synthesis, the purity of TEG is a critical parameter. Commercially available TEG may contain impurities such as water, other ethylene glycol oligomers (diethylene glycol, triethylene glycol), and oxidation byproducts. This guide outlines the primary laboratory techniques for enhancing the purity of TEG.

Purification Methodologies

The choice of purification method for TEG depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation. The most common and effective laboratory-scale techniques are vacuum distillation, column chromatography, and solvent extraction.

Vacuum Distillation

Vacuum distillation is the most common and effective method for purifying TEG, especially for removing less volatile impurities and other glycols.[3] By reducing the pressure, the boiling point of TEG is lowered, preventing thermal decomposition that can occur at its atmospheric boiling point of approximately 327°C.

Experimental Protocol: Fractional Vacuum Distillation of this compound

Objective: To purify commercially available TEG to ≥99.5% purity.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump with a vacuum trap

-

Manometer

-

Heating mantle with a stirrer

-

Stir bar

-

Glass wool for insulation

Procedure:

-

Apparatus Setup: Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a stable vacuum. A Claisen adapter is recommended to minimize bumping.

-

Sample Preparation: Place the crude TEG and a magnetic stir bar into the round-bottom flask. Do not use boiling stones as they are ineffective under vacuum.

-

Initiating Vacuum: Turn on the vacuum source and allow the pressure to stabilize at the desired level (e.g., 1-10 mmHg). A hissing sound indicates a leak which must be addressed.

-

Heating: Begin heating the flask gently with the heating mantle while stirring. Insulate the fractionating column with glass wool to ensure a proper temperature gradient.

-

Distillation: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of TEG at the applied pressure (see Table 1), collect the main fraction in a clean receiving flask.

-

Completion: Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially unstable residues.

-

Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation: Boiling Point of TEG at Reduced Pressures

| Pressure (mmHg) | Boiling Point (°C) |

| 1 | 154 |

| 5 | 180 |

| 10 | 190 |

| 20 | 207 |

| 50 | 231 |

Note: These values are approximate and may vary slightly based on the purity of the sample and the accuracy of the manometer.

Expected Results:

| Parameter | Starting Material (Commercial Grade) | Purified Product |

| Purity (GC-MS) | ~98% | ≥99.5% |

| Water Content (Karl Fischer) | ≤0.2% | ≤0.05% |

| Yield | - | ~80-90% |

Column Chromatography

For the removal of highly polar or non-volatile impurities, column chromatography can be an effective technique. Due to the polar nature of TEG, a polar stationary phase like silica gel is commonly used.

Experimental Protocol: Silica Gel Column Chromatography of this compound

Objective: To remove polar impurities from TEG.

Materials:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvents (e.g., ethyl acetate, methanol, dichloromethane)

-

Sand

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). For polar compounds like TEG, a polar solvent system such as methanol in dichloromethane or ethyl acetate is often effective. A good starting point is a system that gives the TEG an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude TEG in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., by increasing the percentage of methanol), is often necessary to first elute less polar impurities and then the TEG.

-

Fraction Collection: Collect the eluate in small fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the purified TEG.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TEG.

Data Presentation: Column Chromatography Performance

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Gradient) | 0-10% Methanol in Dichloromethane |

| Typical Purity Achieved | >99% |

| Typical Yield | 70-85% |

Solvent Extraction

Solvent extraction, or liquid-liquid extraction, can be employed to remove water-soluble or water-insoluble impurities from TEG. For instance, extraction with a non-polar organic solvent can remove less polar contaminants, while washing with brine can reduce the water content.

Experimental Protocol: Liquid-Liquid Extraction of this compound

Objective: To remove water and water-soluble/insoluble impurities from TEG.

Materials:

-

Separatory funnel

-

Organic solvents (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Beakers and flasks

Procedure:

-

Dissolution: Dissolve the crude TEG in a suitable organic solvent in which it is soluble, such as ethyl acetate or dichloromethane.

-

Washing with Brine: Transfer the solution to a separatory funnel and wash with brine. This will help to remove the bulk of any dissolved water. Shake the funnel gently to avoid emulsion formation. Allow the layers to separate and drain the aqueous layer. Repeat the washing process 2-3 times.

-

Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified TEG.

Data Presentation: Solvent Extraction Efficiency

| Parameter | Starting Material | After Extraction |

| Water Content (Karl Fischer) | ~0.5% | ~0.1% |

| Purity (GC-MS) | ~98% | ~99% |

| Yield | - | >90% |

Purity Analysis

To assess the effectiveness of the purification, several analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including other glycols.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of TEG and quantify non-volatile impurities.

-

Karl Fischer Titration: This is the standard method for accurately determining the water content in organic solvents like TEG.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of TEG and identify impurities.

Mandatory Visualizations

Caption: Workflow for the purification of TEG by fractional vacuum distillation.

Caption: Decision-making workflow for selecting a TEG purification method.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tetraethylene glycol. It details the chemical shifts, coupling constants, and signal multiplicities observed in the spectrum, offering a foundational dataset for researchers working with this common hydrophilic linker and excipient. The guide also outlines a detailed experimental protocol for acquiring a high-quality 1H NMR spectrum and includes visualizations to aid in understanding the molecular structure and experimental workflow.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound (HO-(CH₂CH₂O)₄-H) is characterized by a set of distinct signals corresponding to the different proton environments within the molecule. Due to the molecule's symmetry, the number of unique proton signals is limited. The terminal hydroxyl protons (OH) are typically observed as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and solvent. The methylene protons adjacent to the terminal hydroxyl groups (HO-CH₂ -) have a chemical shift slightly different from the internal methylene protons (-O-CH₂ -CH₂ -O-).

The following table summarizes the expected 1H NMR spectral data for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The assignments are based on established principles for ethers and poly(ethylene glycol)s.

| Proton Assignment (Label) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| a (HO-CH₂ -CH₂-O-) | ~3.72 | Triplet (t) | ~4.8 | 4H |

| b (-O-CH₂-CH₂ -O-) | ~3.68 | Triplet (t) | ~4.8 | 4H |

| c (-O-CH₂ -CH₂-O-) | ~3.65 | Singlet (s) | - | 8H |

| d (H O-) | Variable (e.g., ~2.7) | Broad Singlet (br s) | - | 2H |

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the experimental conditions such as solvent, concentration, and temperature. The internal methylene protons (c) often appear as a complex multiplet or a singlet due to similar chemical environments and potential second-order effects, especially at lower magnetic field strengths.

Structural and Experimental Workflow Diagrams

To visually represent the relationships between the protons and the experimental process, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound with proton labeling for 1H NMR analysis.

Caption: A streamlined workflow for acquiring and analyzing the 1H NMR spectrum of a liquid sample.

Detailed Experimental Protocol

This section provides a standard operating procedure for the preparation and 1H NMR analysis of a this compound sample.

3.1. Materials and Equipment

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tube (5 mm diameter, high precision)

-

Pasteur pipette and bulb

-

Glass wool

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. The final concentration should be around 15-30 mg/mL.

-

Homogenization: Gently vortex the vial to ensure the this compound is completely dissolved and the solution is homogeneous.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution directly into the NMR tube. Place a small plug of glass wool into a Pasteur pipette and use it to transfer the sample solution into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.3. NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters: Set up a standard 1D proton NMR experiment with the following typical parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.

-

-

Data Acquisition: Start the acquisition.

3.4. Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify all the peaks in the spectrum and integrate their areas.

-

Data Interpretation: Assign the signals to the corresponding protons in the this compound molecule based on their chemical shifts, multiplicities, and integration values as detailed in the data table above. Analyze the coupling patterns to confirm the assignments.

This comprehensive guide provides the necessary information for the accurate acquisition and interpretation of the 1H NMR spectrum of this compound, serving as a valuable resource for researchers in various scientific disciplines.

A Deep Dive into the Vibrational Landscape of Tetraethylene Glycol: An FTIR Spectroscopy Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as applied to tetraethylene glycol (TEG). It details the characteristic vibrational frequencies of TEG's functional groups, offers in-depth experimental protocols for analysis, and presents the relationships between molecular structure and spectral output in a clear, visual format. This document is intended to serve as a valuable resource for researchers and professionals utilizing FTIR for the characterization and analysis of TEG and related oligo(ethylene glycol) compounds in various scientific and pharmaceutical applications.

Introduction to FTIR Spectroscopy of this compound

This compound (HO(CH₂CH₂O)₄H), a member of the polyethylene glycol (PEG) family, is a versatile molecule widely used in drug delivery, as a plasticizer, and in various industrial applications. Its chemical and physical properties are largely dictated by the interplay of its constituent functional groups: the terminal hydroxyl (-OH) groups and the repeating ether (C-O-C) linkages within the ethylene glycol units, all supported by a hydrocarbon backbone (-CH₂-).

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and elucidation of its molecular structure. For this compound, FTIR is instrumental in confirming its identity, assessing its purity, and studying its interactions with other molecules.

Characteristic FTIR Absorption Bands of this compound

The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending vibrations of its primary functional groups. The table below summarizes the key vibrational modes and their corresponding wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Description |

| 3600 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) | This broad and intense band is characteristic of hydrogen-bonded hydroxyl groups. Its broadness is due to the various hydrogen-bonding states. |

| 2950 - 2850 | C-H stretching (asymmetric & symmetric) | Methylene (-CH₂-) | These strong absorptions arise from the stretching vibrations of the carbon-hydrogen bonds in the ethylene glycol backbone. |

| 1465 - 1450 | C-H scissoring (bending) | Methylene (-CH₂-) | This absorption corresponds to the in-plane bending vibration of the methylene groups. |

| 1350 - 1250 | C-H wagging and twisting (bending) | Methylene (-CH₂-) | These bands are associated with the out-of-plane bending vibrations of the methylene groups. |

| 1150 - 1050 (strong) | C-O stretching | Ether (C-O-C) & Alcohol (C-OH) | This is typically the most intense and complex region in the spectrum of TEG, dominated by the strong stretching vibrations of the ether and alcohol C-O bonds. |

| ~840 | CH₂ rocking | Methylene (-CH₂-) | This band is attributed to the rocking motion of the methylene groups. |

Experimental Protocols for FTIR Analysis of this compound

The following protocols provide a detailed methodology for obtaining a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for liquid samples as it requires minimal sample preparation.

Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

-

Pipette or dropper

Step-by-Step ATR-FTIR Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Using a clean pipette or dropper, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum of this compound.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

Identify the characteristic absorption bands and compare them to the reference data provided in Table 1.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal surface with a lint-free wipe soaked in the cleaning solvent to remove all traces of the TEG sample.

-

Visualizing Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts in the FTIR analysis of this compound.

Caption: Functional groups of TEG and their corresponding FTIR vibrational modes.

Caption: A typical experimental workflow for ATR-FTIR analysis of TEG.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the correlation between its functional groups and their characteristic absorption bands, researchers can confidently identify TEG, evaluate its purity, and investigate its molecular interactions. The ATR-FTIR technique, with its simple sample handling, provides a rapid and reliable method for obtaining high-quality spectra. The information and protocols presented in this guide are intended to empower researchers and professionals in their analytical endeavors involving this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of tetraethylene glycol (TEG). Understanding these fragmentation pathways is critical for the structural elucidation, identification, and quantification of this important polymer in various scientific and pharmaceutical applications. This document details the fragmentation behavior of TEG under different ionization techniques, presents quantitative data in a structured format, and provides detailed experimental protocols.

Core Fragmentation Patterns of this compound

This compound (C₈H₁₈O₅, molecular weight: 194.23 g/mol ) exhibits distinct fragmentation patterns depending on the ionization method employed. The most common techniques for analyzing polyethylene glycols (PEGs) and their oligomers are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and to a lesser extent, Electron Ionization (EI) and Chemical Ionization (CI).

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or other cationized species in positive ion mode, and deprotonated molecules [M-H]⁻ in negative ion mode. The fragmentation of these precursor ions is then induced via collision-induced dissociation (CID).

Positive Ion Mode ([M+H]⁺):

The fragmentation of protonated this compound is characterized by the sequential loss of ethylene oxide (C₂H₄O) units, which have a mass of 44 Da.[1] This process is driven by the charge site, typically a protonated hydroxyl group. The primary fragmentation pathway involves the elimination of acetaldehyde (also 44 Da) through a 1,2-hydride shift rearrangement.[1] Another observed mechanism is the loss of a 1,4-dioxane (88 Da), corresponding to the elimination of two ethylene oxide subunits.[1]

The major fragment ions observed for protonated PEGs are of the series (C₂H₄O)nH⁺. For this compound (n=4), this results in characteristic ions at m/z 177, 133, 89, and 45.[2]

Negative Ion Mode ([M-H]⁻):

In the negative ion mode, deprotonated this compound fragments primarily through intramolecular S(N)2 reactions involving the terminal oxide anion.[3] This leads to the characteristic loss of C₂H₄O monomer units. Studies on smaller PEG oligomers have shown that the loss of an even number of monomer units can be favored. Additionally, minor fragmentation pathways, including the elimination of H₂ and H₂O, have been observed.

Electron Ionization (EI) Fragmentation

Electron ionization is a hard ionization technique that often leads to extensive fragmentation and the absence of a prominent molecular ion peak for compounds like this compound. The 70 eV EI mass spectra of PEG oligomers are dominated by low molecular weight fragment ions. The most significant fragment ions in the EI spectra of PEGs correspond to the (C₂H₄O)ₓH⁺ series, with prominent peaks at m/z 45, 89, 133, and 177. The base peak in the spectra of all PEG oligomers is typically m/z 45, corresponding to the [C₂H₅O]⁺ ion.

Chemical Ionization (CI) Fragmentation

Chemical ionization is a softer ionization technique than EI. Using methane as the reagent gas (CH₄-CI), the mass spectra of polyethylene glycols also show the characteristic (C₂H₄O)ₓH⁺ fragment ions at m/z 45, 89, 133, and 177. The relative abundances of the protonated molecule [MH]⁺ can be low and variable, often increasing with sample size due to sample ion/sample molecule reactions.

Quantitative Fragmentation Data

The following tables summarize the major fragment ions observed for this compound under different ionization conditions.

Table 1: Major Fragment Ions of this compound in Positive Ion ESI-MS/MS ([C₈H₁₈O₅+H]⁺, m/z 195.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| 195.1 | 151.1 | [M+H - C₂H₄O]⁺ |

| 195.1 | 107.1 | [M+H - 2(C₂H₄O)]⁺ |

| 195.1 | 63.1 | [M+H - 3(C₂H₄O)]⁺ |

| 151.1 | 107.1 | [Fragment - C₂H₄O]⁺ |

| 107.1 | 63.1 | [Fragment - C₂H₄O]⁺ |

Table 2: Common Fragment Ions of this compound in EI and CI

| m/z | Proposed Ion Structure |

| 45 | [C₂H₅O]⁺ |

| 89 | [C₄H₉O₂]⁺ |

| 133 | [C₆H₁₃O₃]⁺ |

| 177 | [C₈H₁₇O₄]⁺ |

Experimental Protocols

The following provides a generalized methodology for the mass spectrometric analysis of this compound.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, the concentration may need to be adjusted based on the column and detection sensitivity.

-

Additives for ESI: For positive ion mode ESI, acidifying the solution with 0.1% formic acid can enhance protonation. For the analysis of sodiated or other metal adducts, a low concentration (e.g., 1 mM) of the corresponding salt (e.g., sodium acetate) can be added to the sample solution.

Mass Spectrometry Parameters

Electrospray Ionization (ESI) - Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive or Negative

-

Capillary Voltage: 3.0 - 4.5 kV

-

Cone Voltage: 20 - 40 V (optimize for precursor ion intensity)

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 400 °C

-

Nebulizing Gas (N₂): Flow rate dependent on the instrument

-

Collision Gas: Argon

-

Collision Energy: Ramped or set at specific voltages (e.g., 10-30 eV) to induce fragmentation.

Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Column: A non-polar or mid-polar capillary column is suitable.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a final temperature of around 300 °C.

-

Injector Temperature: 250 °C

-

Ion Source Temperature: 200 - 250 °C

-

Electron Energy: 70 eV for standard spectra, or lower energies (12-14 eV) to reduce fragmentation.

-

Mass Range: m/z 30 - 400

Visualizing Fragmentation Pathways and Workflows

The following diagrams illustrate the core fragmentation pathways and a typical experimental workflow for the mass spectrometric analysis of this compound.

References

Solubility of Tetraethylene Glycol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylene glycol (TEG) in a range of common organic solvents. This compound, a clear, colorless, and low-volatility liquid, is valued for its hygroscopic nature and its ability to dissolve a wide variety of substances.[1] Its complete miscibility with water and many organic liquids makes it a versatile solvent and chemical intermediate in numerous applications, including as a plasticizer, a desiccant for natural gas, and in the formulation of inks and dyes.[1][2] In the pharmaceutical industry, its properties are leveraged in drug formulation to enhance the solubility and stability of active ingredients.[3]

This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a relevant synthetic workflow involving this compound.

Solubility Data

This compound is widely reported to be completely miscible with a variety of polar organic solvents, meaning it can be mixed in all proportions to form a single liquid phase.[4] For some less polar or larger molecules, its solubility is limited. The following table summarizes the available solubility data for this compound in various organic solvents. It is important to note that precise quantitative data is not always available in the literature, with many sources describing the solubility in qualitative terms.

| Solvent Class | Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) | Pressure (atm) | Reference(s) |

| Alcohols | Methanol | CH₃OH | Miscible in all proportions | 25 | 1 | |

| Ethanol | C₂H₅OH | Miscible in all proportions | 25 | 1 | ||

| Ketones | Acetone | C₃H₆O | Miscible in all proportions | 25 | 1 | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible in all proportions | 25 | 1 | |

| Toluene | C₇H₈ | 89.0 (units not specified) | Not Specified | Not Specified | ||

| o-Dichlorobenzene | C₆H₄Cl₂ | Miscible in all proportions | 25 | 1 | ||

| Chlorinated Hydrocarbons | Carbon Tetrachloride | CCl₄ | 62.0 (units not specified) | Not Specified | Not Specified | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Not Specified | |

| Other Solvents | Monoethanolamine | C₂H₇NO | Miscible in all proportions | 25 | 1 | |

| Pine Oil | Not Applicable | Miscible in all proportions | 25 | 1 | ||

| Castor Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||

| Coconut Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||

| Cottonseed Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||

| Linseed Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||

| Olive Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||

| Paraffin Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||

| Heptane | C₇H₁₆ | Slightly Soluble | Not Specified | Not Specified |

Experimental Protocols

Accurate determination of solubility is crucial for the effective application of this compound. Below are detailed methodologies for two common experimental techniques used to quantify the solubility of a liquid solute like TEG in an organic solvent.

Gravimetric Method for Determining Solubility of Liquids

This method is adapted for determining the concentration of a saturated solution of a liquid solute in a liquid solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Several sealed, temperature-resistant glass vials

-

Calibrated volumetric pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. An excess is indicated by the presence of a separate liquid phase after equilibration.

-

Equilibration: Securely seal the vials and place them in a thermostatic water bath set to the desired temperature. Agitate the vials gently and periodically for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the water bath until the two liquid phases have clearly separated.

-

Sample Extraction: Carefully extract a known volume (e.g., 10 mL) of the solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette. Ensure that no droplets of the undissolved TEG phase are drawn into the pipette.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the extracted aliquot of the saturated solution into the pre-weighed evaporating dish and weigh it again to determine the total mass of the solution.

-

Carefully evaporate the organic solvent from the solution. This should be done in a fume hood. For solvents with high boiling points, a vacuum oven at a controlled temperature below the boiling point of TEG can be used to facilitate evaporation without loss of the solute.

-

Once the solvent has been completely evaporated, place the evaporating dish containing the TEG residue in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the residue. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of TEG in the aliquot = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent in the aliquot = Mass of the saturated solution - Mass of TEG in the aliquot

-

Solubility (g TEG / 100 g solvent) = (Mass of TEG / Mass of solvent) x 100

-

Gas Chromatography (GC) Method for Solubility Determination

Gas chromatography offers a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent using gas chromatography with a flame ionization detector (GC-FID).

Materials:

-

Gas chromatograph equipped with a flame ionization detector (GC-FID)

-

Appropriate capillary column (e.g., a polar phase column)

-

This compound (analytical standard)

-

Organic solvent of interest

-

A second solvent in which both TEG and the solvent of interest are fully miscible (e.g., methanol or acetone) for standard preparation

-

Volumetric flasks and micropipettes for preparing standard solutions

-

Autosampler vials

-

Syringe filters (if necessary to remove particulate matter)

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of a known concentration of this compound in the secondary, fully miscible solvent.

-

Perform a series of dilutions of the stock solution to create a set of calibration standards with concentrations that are expected to bracket the solubility of TEG in the solvent of interest.

-

-

GC Method Development:

-

Develop a GC method that provides good separation and peak shape for both the organic solvent and this compound. Key parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and detector settings.

-

-

Calibration Curve:

-

Inject each of the calibration standards into the GC.

-

Record the peak area for this compound for each standard.

-

Plot a calibration curve of peak area versus the concentration of this compound.

-

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of TEG in the organic solvent of interest as described in the gravimetric method (steps 1-3).

-

-

Sample Analysis:

-

Carefully extract an aliquot from the solvent phase of the saturated solution.

-

If necessary, dilute the aliquot with the secondary solvent to bring the concentration of TEG within the range of the calibration curve.

-

Inject the prepared sample into the GC using the same method as for the standards.

-

Record the peak area for this compound.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of this compound in the injected sample.

-

If the sample was diluted, multiply the result by the dilution factor to obtain the concentration in the original saturated solution, which represents the solubility.

-

Visualization of an Experimental Workflow

The following diagram illustrates the experimental workflow for the enzymatic synthesis of thiol-functionalized this compound, a process relevant to bioconjugation and drug delivery systems.

Caption: Workflow for the enzymatic synthesis of thiol-functionalized TEG.

References

A Technical Guide to Quantum Chemical Calculations of Tetraethylene Glycol for Researchers and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG) is a member of the polyethylene glycol family, characterized by its flexible backbone and the presence of ether linkages and terminal hydroxyl groups. This structure allows for a complex conformational landscape and the formation of both intra- and intermolecular hydrogen bonds, which are crucial in various applications, including as a solvent, plasticizer, and in drug delivery systems.[1] Understanding the three-dimensional structure, spectroscopic properties, and energetics of TEG at a molecular level is paramount for its effective utilization, particularly in the rational design of drug formulations and delivery mechanisms.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in employing computational methods to gain deeper insights into the behavior of this versatile molecule. This guide outlines detailed computational protocols, presents illustrative quantitative data, and visualizes key computational workflows.

Computational Methodology

The accurate theoretical description of a flexible molecule like this compound requires a multi-step computational approach. A common and effective workflow involves an initial exploration of the conformational space using computationally less expensive methods, followed by more accurate quantum mechanical calculations on the identified low-energy conformers.[2][3][4][5]

Conformational Analysis

Due to the presence of multiple rotatable single bonds, TEG can exist in a large number of conformations. Identifying the low-energy conformers is a critical first step.

Protocol for Conformational Search:

-

Initial Structure Generation: A starting 3D structure of this compound can be built using any molecular modeling software.

-

Molecular Mechanics (MM) Conformational Search: A systematic or stochastic conformational search is performed using a suitable force field, such as MMFF94 or OPLS-AA. This step efficiently explores the potential energy surface and identifies a set of unique conformers.

-

Semi-Empirical Pre-optimization: The conformers obtained from the MM search are then optimized using a faster semi-empirical quantum mechanical method, like GFN2-xTB, to refine the geometries and energies.

-

Clustering and Selection: The resulting conformers are clustered based on their geometry and energy. A representative set of low-energy conformers (typically within a 3-5 kcal/mol window from the global minimum) is selected for further, more accurate calculations.

Quantum Chemical Calculations

The selected low-energy conformers are subjected to higher-level quantum chemical calculations to obtain accurate geometries, energies, and other molecular properties. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.

Protocol for DFT Calculations:

-

Geometry Optimization: The geometry of each selected conformer is optimized using a DFT functional, with B3LYP being a widely used and reliable choice for organic molecules. A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for achieving reasonable accuracy. The optimization process should be continued until the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.

-

Frequency Calculations: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the harmonic vibrational frequencies, which can be used to predict infrared (IR) and Raman spectra.

-

-

Thermochemical Analysis: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of enthalpy and Gibbs free energy at a given temperature.

-

NMR Chemical Shift Calculations: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. These calculations are performed on the optimized geometries. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Illustrative Results and Discussion

The following sections present illustrative quantitative data for the quantum chemical calculations of this compound. It is important to note that this data is generated based on the methodologies described above and is intended to be representative of what can be expected from such calculations.

Conformational Landscape

The conformational analysis of this compound reveals a complex potential energy surface with numerous local minima. The relative energies of these conformers are influenced by a delicate balance of steric effects, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and an ether oxygen atom.

Table 1: Illustrative Relative Energies of Selected this compound Conformers

| Conformer ID | Description | Relative Energy (kcal/mol) |

| TEG-conf-1 | Global minimum, likely stabilized by an intramolecular hydrogen bond | 0.00 |

| TEG-conf-2 | Extended, linear-like conformation | 1.5 - 2.5 |

| TEG-conf-3 | Alternative hydrogen-bonded conformer | 0.5 - 1.5 |

| TEG-conf-4 | Gauche conformation without hydrogen bonding | 2.0 - 3.5 |

| TEG-conf-5 | Higher energy extended conformation | > 4.0 |

Note: The relative energies are calculated at the B3LYP/6-31G(d,p) level of theory, including zero-point vibrational energy corrections.

Optimized Geometry

The geometry of the global minimum conformer (TEG-conf-1) is characterized by a bent structure that facilitates the formation of an intramolecular hydrogen bond. Key geometrical parameters for this conformer are presented in Table 2.

Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (TEG-conf-1)

| Parameter | Value (Å or °) |

| C-C Bond Length | ~1.53 Å |

| C-O (ether) Bond Length | ~1.43 Å |

| C-O (hydroxyl) Bond Length | ~1.42 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O Bond Angle | ~109.5° |

| C-O-C Bond Angle | ~112.0° |

| O...H (H-bond) Distance | ~2.1 Å |

Note: Geometries are optimized at the B3LYP/6-31G(d,p) level of theory.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the IR and Raman spectra of this compound. The most prominent peaks in the IR spectrum are typically associated with O-H stretching, C-H stretching, and C-O stretching modes.

Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment |

| ~3500 | Strong | O-H stretch (hydrogen-bonded) |

| ~2900-3000 | Medium | C-H stretch |

| ~1450 | Medium | C-H bend |

| ~1100 | Strong | C-O stretch (ether) |

| ~1050 | Strong | C-O stretch (hydroxyl) |

Note: Frequencies are calculated at the B3LYP/6-31G(d,p) level and may be scaled by an appropriate factor (e.g., 0.96-0.98) to better match experimental data.

NMR Chemical Shifts

Calculated NMR chemical shifts are a powerful tool for structure elucidation and for understanding the electronic environment of the nuclei.

Table 4: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Type | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| HO-C H₂- | ~61 | ~3.7 |

| -O-C H₂-C H₂-O- (internal) | ~70 | ~3.6 |

| H O- | N/A | ~2.5 (can vary significantly) |

Note: Chemical shifts are calculated using the GIAO method at the B3LYP/6-31G(d,p) level and are referenced to TMS.

Visualizations

Visual representations of computational workflows and molecular structures are essential for a clear understanding of the methodologies and results.

Caption: Computational workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of efficient automated Workflows for Quantum Chemistry-based property calculations [bonndoc.ulb.uni-bonn.de]

- 3. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical reactivity of tetraethylene glycol (TEG), a versatile oligomer of ethylene glycol. Due to its unique properties, including biocompatibility, hydrophilicity, and low toxicity, TEG and its derivatives are of significant interest in various scientific fields, particularly in drug development and materials science. This document details key reactions, experimental protocols, and quantitative data to support researchers in leveraging the chemical versatility of TEG.

Core Reactivity of this compound

The primary sites of reactivity on the this compound molecule are its two terminal hydroxyl (-OH) groups. These groups undergo typical alcohol reactions, allowing for a wide range of chemical modifications. The ether linkages within the TEG backbone are generally stable under most conditions but can be cleaved under harsh acidic conditions.

The principal reactions involving the hydroxyl groups of TEG include:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

-

Oxidation: Conversion of the terminal hydroxyl groups to aldehydes or carboxylic acids.

-

Tosylation: Conversion of the hydroxyl groups into good leaving groups (tosylates) for subsequent nucleophilic substitution reactions.

-

Cross-linking Reactions: Utilization of difunctional TEG derivatives in polymerization reactions to form hydrogels and other cross-linked networks.

Experimental Protocols and Quantitative Data

This section provides detailed methodologies for key reactions involving this compound, with quantitative data summarized for easy comparison.

Esterification Reactions

Esterification is a fundamental reaction for modifying TEG, often used to create plasticizers, surfactants, and monomers for polymerization.

a) Synthesis of this compound Dimethacrylate

This reaction is crucial for producing a key monomer used in the synthesis of hydrogels and dental resins.

-

Experimental Protocol:

-

To a reaction flask equipped with a stirrer, condenser, and a means for azeotropic water removal, add this compound and methacrylic acid.

-

Add a suitable solvent such as toluene and an acid catalyst (e.g., p-toluenesulfonic acid). A polymerization inhibitor (e.g., hydroquinone) is also added to prevent the polymerization of the methacrylate product.

-

Heat the mixture to reflux (typically 110-120 °C) and continuously remove the water formed during the reaction.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and constant.

-

After cooling, the reaction mixture is washed with a basic solution (e.g., 5% Na2CO3) to remove the acid catalyst and excess methacrylic acid, followed by washing with brine and water.[1]

-

The organic layer is dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the final product.[1]

-

| Reactant/Catalyst | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TEG, Methacrylic Acid, p-Toluenesulfonic acid | Stoichiometric excess of acid often used | 110-120 | 4-8 | >80 | [2] |

| TEG, Methacrylic Acid, Sulfuric Acid | 1:2.2 (TEG:MAA) | 110 | 6 | High | [1] |

b) Enzymatic Synthesis of Thiol-Functionalized TEG Esters

This green chemistry approach allows for the selective synthesis of mono- and di-thiol functionalized TEG, which are valuable for bioconjugation and the development of drug delivery systems.[3]

-

Experimental Protocol:

-

Dry this compound under vacuum.

-

Mix the dried TEG with methyl 3-mercaptopropionate (MP-SH) in the absence of a solvent.

-

Add Candida antarctica Lipase B (CALB) as the catalyst.

-

Conduct the reaction at a controlled temperature (e.g., 50 °C) under vacuum to remove the methanol byproduct.

-

The reaction can be stopped at different time points to selectively obtain the monothiol or dithiol product.

-

Monitor the reaction progress using ¹H-NMR spectroscopy.

-

| Product | Reaction Time | Yield (%) | Reference |

| This compound-monothiol | 15 minutes | >95 | |

| This compound-dithiol | 8 hours | >90 |

Etherification Reactions

Williamson ether synthesis is a common method for preparing TEG ethers, which have applications as solvents and phase-transfer catalysts.

-

Experimental Protocol (General Williamson Ether Synthesis):

-

Deprotonate this compound with a strong base (e.g., sodium hydride) in an aprotic solvent like DMF or THF to form the alkoxide.

-

Add a primary alkyl halide (e.g., decyl bromide) to the alkoxide solution.

-

Heat the reaction mixture (typically 50-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the ether product.

-

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TEG, Alkyl Halide | Sodium Hydride | DMF/THF | 50-100 | 1-8 | 50-95 | |

| TEG, Decyl Bromide | 50% aq. NaOH | None (TEG as solvent) | 100 | 24 | High |

Oxidation Reactions

The oxidation of TEG's terminal hydroxyl groups can yield either aldehydes or dicarboxylic acids, depending on the oxidizing agent and reaction conditions. These derivatives are useful as cross-linkers and in the synthesis of polyesters.

-

Experimental Protocol (General Oxidation to Dicarboxylic Acid):

-

Dissolve this compound in an aqueous solution.

-

Perform the oxidation using a suitable oxidizing agent. A common method for polyethylene glycols involves oxidation with nitric acid or catalytic oxidation with oxygen over a platinum-on-carbon catalyst.

-

Control the reaction temperature to prevent cleavage of the ether bonds (e.g., 60-90 °C for catalytic oxidation).

-

After the reaction, the product is isolated by concentrating the reaction mixture. Purification can be achieved by crystallization.

-

| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Note | Reference |

| Oxygen | Platinum on Carbon | 60-90 | 70-90 | Yields are for diethylene glycol but are indicative for TEG. | |

| Nitric Acid | None | Variable | Variable | Prone to ether bond cleavage. |

Tosylation

Tosylation of the hydroxyl groups of TEG is a key step in activating them for nucleophilic substitution, enabling the introduction of a wide variety of functional groups.

-

Experimental Protocol for Monotosylation:

-

Dissolve this compound in a suitable solvent such as THF.

-

Add a base, for example, a solution of sodium hydroxide.

-

Cool the mixture to 0 °C.

-

Add a solution of tosyl chloride in THF dropwise while maintaining the low temperature.

-

Allow the reaction to stir at 0 °C for a couple of hours.

-

Work up the reaction by pouring it into water and extracting with an organic solvent like dichloromethane.

-

Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate to obtain the product.

-

| Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| TEG, Tosyl Chloride | NaOH | THF | 0 | ~90 | (Supplementary Info) |

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the reactivity and application of this compound.